molecular formula C25H33N3O3S B11339539 (4-Benzylpiperazin-1-yl){1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

(4-Benzylpiperazin-1-yl){1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B11339539
M. Wt: 455.6 g/mol
InChI Key: MVMQQIMFUJVSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzylpiperazin-1-yl){1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone is a complex organic compound that features a piperazine and piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl){1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in the synthesis include benzyl chloride, piperazine, and piperidine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl){1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl or sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.

Scientific Research Applications

(4-Benzylpiperazin-1-yl){1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl){1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpiperazin-1-yl){1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone is unique due to its specific structural features, such as the combination of piperazine and piperidine rings with benzyl and sulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H33N3O3S

Molecular Weight

455.6 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-[(4-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone

InChI

InChI=1S/C25H33N3O3S/c1-21-7-9-23(10-8-21)20-32(30,31)28-13-11-24(12-14-28)25(29)27-17-15-26(16-18-27)19-22-5-3-2-4-6-22/h2-10,24H,11-20H2,1H3

InChI Key

MVMQQIMFUJVSJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.